molecular formula C11H12N2O B8673090 N-ethyl-1H-indole-5-carboxamide

N-ethyl-1H-indole-5-carboxamide

Cat. No.: B8673090
M. Wt: 188.23 g/mol
InChI Key: KNYFKLKMPFLKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1H-indole-5-carboxamide (CAS 1340397-69-4) is an indole-based chemical compound with the molecular formula C 11 H 12 N 2 O and a molecular weight of 188.23 g/mol . This compound is of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the development of kinase inhibitors. Research into this compound and its derivatives has identified its scaffold as a promising starting point for the design of potent Haspin inhibitors . Haspin (haploid germ cell-specific nuclear protein kinase) is an emerging and divergent serine/threonine kinase that plays a critical regulatory role during mitosis by phosphoryl histone H3 at Thr-3 . As Haspin is overexpressed in various tumors—including colon, lung, pancreas, prostate, and breast cancers—with its expression levels correlating with malignancy severity, it represents a compelling target for anticancer therapy . Inhibiting Haspin can lead to mitotic arrest and defective chromosome segregation, providing a potential mechanism to combat cancer cell proliferation . Select indole-5-carboxamide derivatives have demonstrated remarkable synergy with chemotherapeutic agents like paclitaxel in cellular models, significantly enhancing their antitumor effects . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) and observe all recommended safety precautions. Typical hazard statements may include skin and eye irritation (H315, H319) and potential respiratory irritation (H335) .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-ethyl-1H-indole-5-carboxamide

InChI

InChI=1S/C11H12N2O/c1-2-12-11(14)9-3-4-10-8(7-9)5-6-13-10/h3-7,13H,2H2,1H3,(H,12,14)

InChI Key

KNYFKLKMPFLKMK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence indole derivatives' solubility, stability, and bioactivity. Key analogs are compared below:

Key Observations :

  • Alkyl Chain Length : The ethyl group in N-ethyl-1H-indole-5-carboxamide balances lipophilicity and steric effects better than methyl (smaller) or isopropyl (bulkier) groups, which may influence receptor binding .
  • Polar Groups : Carboxylic acid derivatives (e.g., 7-methoxy-1H-indole-3-carboxylic acid) exhibit higher polarity and melting points (~200°C) due to hydrogen bonding, unlike carboxamides .
  • Fluorine Substituents : Fluorination at the 5-position (as in ) enhances electronegativity and bioavailability but requires high-temperature synthesis (~150–190°C), leading to low yields (6–37%) .

Pharmacological Implications

  • Bioactivity Trends : N-substituted carboxamides often show improved pharmacokinetic profiles over carboxylic acids. For example, N-methoxy-N-methyl-1H-indole-5-carboxamide (CAS 1056442-76-2) has a molecular weight of 204.23 and may act as a prodrug or metabolic stabilizer .
  • Steric Effects : Bulky substituents (e.g., isopropyl in ) may hinder target engagement, whereas ethyl groups offer a favorable balance for receptor interactions .

Preparation Methods

Functional Group Interconversion

Hydrolysis of the ester group in ethyl 5-nitroindole-2-carboxylate using sodium hydroxide yields 5-nitroindole-2-carboxylic acid. Subsequent reduction of the nitro group with iron in acetic acid produces 5-aminoindole-2-carboxylic acid, which is acylated with ethylamine using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA). While this method provides precise control over substitution, the final alkylation of the indole nitrogen introduces synthetic complexity.

Coupling of Prefunctionalized Indole Intermediates

A modular approach involves coupling pre-synthesized indole fragments with ethylamine. Ethyl 5-chloroindole-2-carboxylate, prepared via Friedel-Crafts acylation of indole with acetyl chloride, serves as a versatile intermediate.

Nucleophilic Aromatic Substitution

Treatment of 5-chloro-1-ethylindole with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 150°C replaces the chloride with a nitrile group. Acidic hydrolysis of the nitrile (H₂SO₄, H₂O) yields 5-carboxy-1-ethylindole, which is coupled with ethylamine using BOP reagent. This method achieves moderate yields (45–60%) but requires harsh conditions for nitrile hydrolysis.

Microwave-Assisted Amidation

Microwave irradiation enhances the coupling efficiency between 5-carboxy-1-ethylindole and ethylamine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), the reaction completes within 10 minutes at 100°C, achieving yields of 78%.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the aforementioned methods:

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Electrophilic Substitution1-EthylindoleHNO₃, Ac₂O; H₂/Pd-C; AcCl35–50Simple reagentsLow regioselectivity
Hemetsberger-Knittel4-NitrobenzaldehydeMethyl 2-azidoacetate; BOP, DIPEA40–55Precise substitution controlMulti-step synthesis
Palladium Carbonylation5-Bromo-1-ethylindoleCO, Pd(OAc)₂, HMDS60–70Single-step conversionHigh-pressure equipment required
Microwave Amidation5-Carboxy-1-ethylindoleEDC, HOBt, microwave70–78Rapid reaction timeSpecialized instrumentation needed

Mechanistic Insights and Optimization Strategies

Role of BOP in Amide Coupling

BOP reagent activates the carboxylic acid via formation of an active ester intermediate, facilitating nucleophilic attack by ethylamine. The use of DIPEA ensures deprotonation of the amine, enhancing reactivity. Side reactions, such as oxazole formation, are minimized by maintaining low temperatures (0–5°C) during coupling.

Solvent Effects in Alkylation

Polar aprotic solvents like DMF and DMSO improve the solubility of indole intermediates during alkylation. However, prolonged reaction times in DMSO may lead to over-alkylation, necessitating strict temperature control (0–25°C) .

Q & A

Q. What criteria determine the reliability of chemical data sources?

  • Evaluation :
  • Cross-check physical properties (e.g., boiling point: 674.1±40.0°C predicted) with NIST or PubChem .

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